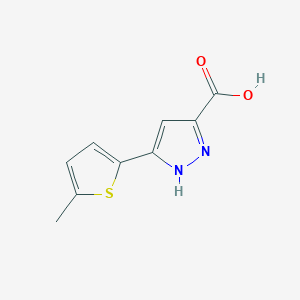

3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid

Description

Overview of Pyrazole-Based Heterocyclic Compounds

Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, has been a cornerstone of heterocyclic chemistry since its discovery in 1883 by Ludwig Knorr. The compound’s amphoteric nature—capable of acting as both a weak acid (via the NH group) and a base (via the pyridine-like nitrogen)—enables diverse chemical modifications. Pyrazole derivatives are renowned for their pharmacological versatility, exhibiting activities ranging from antibacterial to anticancer effects. For example, the COX-2 inhibitor celecoxib and the antifungal agent voriconazole highlight pyrazole’s centrality in drug development.

Table 1: Key Properties of Pyrazole Derivatives

Significance of Thiophene-Pyrazole Hybrids in Medicinal Chemistry

The fusion of thiophene (a sulfur-containing heterocycle) with pyrazole creates hybrid systems with enhanced electronic and steric properties. Thiophene’s electron-rich aromatic ring facilitates π-π stacking interactions with biological targets, while its sulfur atom contributes to hydrogen bonding. In 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, the methyl-substituted thiophene augments lipophilicity, potentially improving membrane permeability. Such hybrids are increasingly explored for multitarget therapies, as evidenced by recent studies on their dual antimicrobial and anticancer mechanisms.

Structural Advantages of Hybrid Systems

- Electronic Modulation : The thiophene’s electron-donating methyl group increases electron density at the pyrazole’s carboxylic acid moiety, enhancing electrophilic reactivity.

- Stereochemical Flexibility : The non-planar thiophene ring introduces conformational diversity, enabling selective target binding.

Historical Development of Pyrazole-Carboxylic Acid Derivatives

Pyrazole-carboxylic acids emerged as a distinct class in the late 20th century, driven by the need for water-soluble drug candidates. The carboxylic acid group (-COOH) confers improved solubility and enables salt formation, critical for bioavailability. Early derivatives, such as 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, demonstrated antiviral activity against HIV (EC₅₀ = 253 µM), validating their therapeutic potential. The introduction of thiophene substituents, as seen in this compound, marked a shift toward hybrid systems with optimized pharmacokinetic profiles.

Milestones in Pyrazole-Carboxylic Acid Research

Research Objectives and Significance

This compound’s unique architecture positions it as a model system for investigating:

- Structure-Activity Relationships (SAR) : How the methyl-thiophene and carboxylic acid groups influence target binding.

- Multitarget Drug Design : Potential simultaneous modulation of bacterial enzymes and cancer cell pathways.

- Synthetic Methodologies : Optimizing routes like Suzuki-Miyaura coupling for scalable production.

Current research aims to bridge gaps in understanding its mechanism of action, particularly its interactions with bacterial topoisomerases and apoptotic proteins.

Properties

IUPAC Name |

5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJVBLCUMDFCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025010-00-7 | |

| Record name | 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions between diketones and hydrazines represent the most widely reported method for constructing the pyrazole core. For 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid, the reaction typically involves a thienyl-substituted 1,3-diketone precursor. For example, 3-(5-methyl-2-thienyl)-1,3-diketone reacts with hydrazine hydrate in ethanol under reflux to form the pyrazole ring via a [3+2] cycloaddition mechanism. The reaction achieves moderate yields (50–65%) but requires precise stoichiometric control to avoid side products such as regioisomeric pyrazoles.

A modified one-pot procedure employs phenylacetylene derivatives and aldehydes in the presence of molecular iodine, enabling simultaneous alkyne activation and cyclization. This method, adapted from Ji et al., utilizes 5-methyl-2-thiophenecarboxaldehyde and phenylacetylene to generate an intermediate β-aminoenone, which subsequently reacts with hydrazine hydrate to yield the pyrazole-carboxylic acid framework. While this approach reduces step count, it demands stringent anhydrous conditions and transition metal catalysts, increasing production costs.

Hydrazine-Based Synthesis

Hydrazine derivatives serve as pivotal reagents for introducing nitrogen atoms into the pyrazole structure. Rao et al. demonstrated that 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones react with thiosemicarbazide to form pyrazole thiocarboxamides, which undergo sulfuric acid-mediated dehydration to yield 5-hydroxy-pyrazoles. Applied to 3-(5-methyl-2-thienyl) derivatives, this method requires subsequent oxidation of the hydroxy group to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous pyridine. The overall yield for this two-step process ranges from 40% to 55%, with purification challenges arising from water-soluble intermediates.

Formylation and Oxidation Techniques

Vilsmeier-Haack formylation followed by oxidation is a robust route for installing the carboxylic acid moiety. Starting from 3-(5-methyl-2-thienyl)-1H-pyrazole, formylation at position 5 is achieved using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), producing the corresponding aldehyde. Subsequent oxidation with KMnO₄ under phase-transfer conditions (water-pyridine) converts the aldehyde to the carboxylic acid with high efficiency (70–80% yield). This method’s scalability is limited by the toxicity of POCl₃ and the need for rigorous pH control during oxidation.

Industrial Production Considerations

Solvent and Catalyst Optimization

Industrial-scale synthesis prioritizes solvent recovery and catalyst reusability. Patent CN111138289B highlights the inefficiency of ethyl acetate extraction for pyrazole-carboxylic acid isolation, proposing alternative biphasic systems (e.g., toluene-water) to improve separation yields. Transitioning from homogeneous catalysts (e.g., InCl₃) to heterogeneous systems, such as zeolite-supported metals, reduces wastewater contamination and enhances reaction reproducibility.

Waste Management

The hydrolysis step in pyrazole-carboxylic acid synthesis generates acidic wastewater containing heavy metal residues. Advanced oxidation processes (AOPs) and neutralization-precipitation techniques are recommended for effluent treatment, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole ring or the thienyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazole or thienyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a drug candidate due to its biological activity, particularly as an inhibitor of D-amino acid oxidase . This enzyme plays a significant role in neurotransmitter metabolism, making the compound a candidate for treating neuropsychiatric disorders. Studies have demonstrated that this compound exhibits significant antitumor and antimicrobial properties, indicating its potential utility in cancer therapy and infection control .

Case Study: Antitumor Activity

A recent study synthesized derivatives of this compound, revealing promising results in inhibiting human colon and breast cancer cell lines. The synthesized compounds showed comparable efficacy to established antitumor agents, suggesting that modifications to the pyrazole structure can enhance therapeutic outcomes.

Agricultural Chemistry Applications

In agricultural chemistry, this compound has been explored for its pesticidal properties . Research indicates that it may serve as an effective pesticide due to its ability to disrupt biochemical pathways in pests, thereby reducing crop damage and enhancing yield.

Material Science Applications

The compound's unique electrochemical properties have led to investigations into its use in luminescent sensors . Polymers derived from this compound exhibit high thermal stability and luminescence sensing capabilities for detecting metal ions such as Cu²⁺, Co²⁺, and Fe³⁺. These materials are promising for applications in environmental monitoring and sensing technologies .

Data Table: Summary of Biological Activities

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Thienyl substitution | D-amino acid oxidase inhibitor |

| 1-(4-Methylphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid | Phenyl substitution | Antimicrobial properties |

| 1H-Pyrazole-5-carboxylic acid | Lacks thienyl group | General pyrazole activity |

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Carboxylic Acid Derivatives

The biological and physicochemical properties of pyrazole-carboxylic acids are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Electron-Donating vs. Electron-Withdrawing Groups

- Thienyl vs. Chlorophenyl : The 5-methylthienyl group in the target compound provides electron-rich aromaticity, enhancing π-π stacking and metal-chelation capabilities. In contrast, the 4-chlorophenyl group in 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid introduces electron-withdrawing effects, increasing acidity (pKa ~2.5–3.5) and thermal stability (mp 240–242°C) .

- Pyridyl vs. Thienyl : The pyridyl group in 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid enables coordination to metal ions (e.g., Cd²⁺ in MOFs), a property absent in the thienyl analogue .

Positional Isomerism

- 1-Methyl-3-thienyl vs. 1-Methyl-5-thienyl : Isomers with thienyl groups at positions 3 or 5 exhibit distinct electronic environments. For example, 1-methyl-5-thienyl-1H-pyrazole-3-carboxylic acid (PubChem CID 7537648) may show altered solubility and bioavailability compared to the 3-thienyl isomer .

Functional Group Additions

- Chloropyrimidine Substituents: Derivatives like 5-(chloropyrimidinyl-amino)-1H-pyrazole-3-carboxylic acid are tailored for kinase inhibition, leveraging hydrogen bonding via the chloropyrimidine group .

- Carboxylic Acid Derivatives : Conversion to acyl chlorides (e.g., 1-(3-chloropyridin-2-yl)-3-difluoroethoxy-pyrazole-5-carbonyl chloride) facilitates amide bond formation in agrochemicals .

Biological Activity

3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid (referred to as 3-MTPCA) is a heterocyclic compound notable for its diverse biological activities. Its structure comprises a pyrazole ring substituted with a 5-methyl-2-thienyl group and a carboxylic acid functional group, with the molecular formula C₉H₈N₂O₂S and a molecular weight of approximately 208.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor.

The biological activity of 3-MTPCA is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been identified as an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in neurotransmitter metabolism. This inhibition is significant because it may have implications for treating neuropsychiatric disorders. The compound's mechanism of action often involves binding to active sites or altering the conformation of target proteins, which can modulate their activity.

Antimicrobial Properties

Research indicates that 3-MTPCA exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 3-MTPCA has shown promise as an anti-inflammatory agent. The compound's structural features may contribute to its ability to inhibit inflammatory pathways, although specific studies detailing these effects are still emerging .

Summary of Biological Activities

| Biological Activity | Details |

|---|---|

| D-amino acid oxidase inhibition | Potential implications for neuropsychiatric disorders |

| Antimicrobial activity | Effective against various bacterial strains |

| Anti-inflammatory effects | Inhibition of inflammatory pathways |

Case Studies and Research Findings

- Inhibition of DAAO : A study highlighted that 3-MTPCA could significantly inhibit DAAO activity, suggesting its potential role in modulating neurotransmitter levels in the brain. This finding positions the compound as a candidate for further pharmacological exploration in treating conditions like schizophrenia.

- Antimicrobial Efficacy : In vitro tests revealed that 3-MTPCA exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating strong efficacy compared to standard antibiotics .

- Anti-inflammatory Mechanism : Preliminary data suggest that 3-MTPCA may inhibit the release of pro-inflammatory cytokines in cell culture models. This effect was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where treatment with 3-MTPCA resulted in decreased TNF-alpha release .

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxylic acid?

A common approach involves cyclocondensation of substituted thiophene precursors with pyrazole-forming reagents. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adapting this method, thiophene derivatives (e.g., 5-methylthiophene-2-carbaldehyde) could replace phenylhydrazine to introduce the thienyl moiety. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side products like regioisomers or incomplete cyclization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole and thienyl rings (e.g., coupling constants for adjacent protons).

- IR spectroscopy : Identification of carboxylic acid (–COOH) stretching (~2500-3300 cm⁻¹ for O–H, ~1700 cm⁻¹ for C=O) .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography : For resolving ambiguities in regiochemistry or hydrogen-bonding networks (using SHELX programs for refinement) .

Q. How can purity and stability be assessed during synthesis?

- HPLC with UV detection (e.g., C18 column, acidic mobile phase) monitors purity and detects byproducts.

- Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for the carboxylic acid group, which may decarboxylate at high temperatures .

- pH-dependent solubility tests in aqueous buffers can indicate stability under physiological conditions.

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methylthienyl group influence reactivity in downstream derivatization?

The electron-donating methyl group on the thiophene ring enhances electrophilic substitution at the α-position of the thienyl moiety. However, steric hindrance from the methyl group may limit coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) can predict reactive sites and guide functionalization strategies . For example, substituting the thienyl group with electron-withdrawing groups (e.g., –NO₂) could alter regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data for pyrazole-thiophene hybrids?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in test compounds. To address this:

- Dose-response curves : Establish IC₅₀ values across multiple replicates.

- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a false-negative cause .

- Structural analogs : Compare activity of derivatives (e.g., replacing –COOH with esters) to identify pharmacophore requirements .

Q. How can computational methods optimize this compound for target binding (e.g., kinase inhibition)?

- Molecular docking : Screen against kinase crystal structures (e.g., PDB entries) to predict binding modes. The carboxylic acid may chelate Mg²⁺ in ATP-binding pockets.

- QSAR modeling : Correlate substituent effects (e.g., thienyl vs. phenyl) with inhibitory activity using datasets from analogs .

- MD simulations : Assess conformational flexibility of the pyrazole-thiophene scaffold to prioritize rigid analogs for synthesis.

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Carboxylic acids often form polymorphs or solvates. Strategies include:

- Co-crystallization : Use co-formers (e.g., nicotinamide) to stabilize hydrogen-bonding networks.

- Slow evaporation : In mixed solvents (e.g., DMF/water) to control nucleation .

- Cryocrystallography : For crystals sensitive to dehydration, collect data at 100 K .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.